molecular formula C7H4Br2F3NO B1448912 3,5-Dibromo-2-(trifluoromethoxy)aniline CAS No. 1803817-52-8

3,5-Dibromo-2-(trifluoromethoxy)aniline

Cat. No.: B1448912
CAS No.: 1803817-52-8
M. Wt: 334.92 g/mol
InChI Key: DGRLHKJBXSCPMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dibromo-2-(trifluoromethoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-trifluoromethoxyaniline with bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

3,5-Dibromo-2-(trifluoromethoxy)aniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties .

Biological Activity

3,5-Dibromo-2-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4Br2_2F3_3NO, with a molar mass of approximately 309.92 g/mol. The presence of two bromine atoms and a trifluoromethoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atoms and the trifluoromethoxy group contribute to the compound's reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to inhibition or activation of specific enzymes, receptors, or signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. Studies have indicated that halogenated anilines can disrupt microbial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Various derivatives of dibromoanilines have been investigated for their anticancer effects. For instance, compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Antiproliferative Activity : A study involving structurally related compounds revealed that certain dibromoanilines exhibited IC50_{50} values in the low nanomolar range against various cancer cell lines. For example, compounds with similar halogen substitutions were found to inhibit tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 .
  • Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites on these enzymes, disrupting their function and leading to reduced tumor growth .

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique properties:

Compound NameStructural FeaturesBiological Activity
3-Bromo-2-(trifluoromethoxy)anilineBromine at position 3Antimicrobial properties
4-Bromo-2-(trifluoromethoxy)anilineBromine at position 4Moderate anticancer activity
This compoundTwo bromine atomsHigh potency against cancer cells

Properties

IUPAC Name

3,5-dibromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRLHKJBXSCPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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